(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride
Overview
Description
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H10FNO·HCl It is a derivative of benzofuran, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Benzofuran and indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Mode of Action
The exact mode of action can vary depending on the specific compound and its targets. For example, some indole derivatives have shown antiviral activity by inhibiting specific processes in the viral life cycle .
Biochemical Pathways
The affected pathways can also vary. For instance, some indole derivatives have been found to interfere with the replication of viruses, affecting the viral life cycle .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some indole derivatives, for example, have shown antiviral activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Fluorine and Methyl Groups: Fluorination and methylation of the benzofuran core can be achieved using appropriate reagents such as fluorinating agents and methylating agents.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride
- (5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(5-fluoro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO.ClH/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12;/h2-4H,5,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWXSOUJYBORJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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